1,3-Benzothiazole-6-carboxamide
Overview
Description
1,3-Benzothiazole-6-carboxamide is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its diverse biological activities and is widely used in medicinal chemistry and various industrial applications .
Mechanism of Action
Target of Action
1,3-Benzothiazole-6-carboxamide has been found to have a significant impact on several targets. It has been shown to have selectivity against the mutated BRAF , a protein kinase that plays a critical role in the RAS-RAF-MEK-ERK MAPK pathway . This pathway regulates critical cellular mechanisms, such as proliferation and survival . Additionally, benzothiazole derivatives have been found to inhibit various targets including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. For instance, it inhibits the mutated BRAF, leading to abnormal activation of the MAPK signaling pathway . This results in uncontrolled cellular proliferation and cancer development . In the case of antibacterial activity, benzothiazole derivatives inhibit various enzymes, disrupting critical biochemical processes within the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS-RAF-MEK-ERK MAPK pathway . By inhibiting the mutated BRAF, it disrupts the normal functioning of this pathway, leading to abnormal cellular proliferation . In terms of antibacterial activity, it affects various biochemical pathways by inhibiting key enzymes .
Result of Action
The result of the action of this compound is the inhibition of cellular proliferation in the case of cancer cells . For antibacterial activity, it results in the inhibition of bacterial growth .
Biochemical Analysis
Biochemical Properties
1,3-Benzothiazole-6-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of the BRAFV600E kinase, a protein involved in the MAPK signaling pathway . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are primarily related to its interactions with proteins like BRAFV600E kinase . By inhibiting this protein, this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the BRAFV600E kinase . This interaction could potentially lead to the inhibition of the kinase, thereby affecting the MAPK signaling pathway . This could result in changes in gene expression and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-6-carboxamide can be synthesized through various synthetic pathways, including:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst.
Biginelli reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters.
Microwave irradiation: This method accelerates the reaction process and increases yield.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
1,3-Benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Benzothiazole-6-carboxamide include:
2-Acetamido-1,3-benzothiazole-6-carboxamide: Exhibits similar biological activities and is also investigated as a BRAFV600E inhibitor.
6-Chlorobenzo[d]thiazole derivatives: Known for their antibacterial and antifungal activities.
Firefly luciferin: A derivative of benzothiazole, used in bioluminescence studies.
Uniqueness
This compound is unique due to its diverse range of biological activities and its potential as a therapeutic agent in various fields, including oncology and infectious diseases. Its ability to inhibit specific molecular targets, such as BRAFV600E kinase, sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-benzothiazole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFCJGFQUZORLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655753 | |
Record name | 1,3-Benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-51-9 | |
Record name | 1,3-Benzothiazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 2-amino-1,3-benzothiazole-6-carboxamide interact with the tandem UU:GA mismatch motif in RNA, and what is the significance of this interaction?
A1: 2-amino-1,3-benzothiazole-6-carboxamide exhibits specific binding to the tandem UU:GA mismatch motif within an RNA hairpin. [] This motif is characterized by a sheared G-A base pair stacked upon a U-U base pair, with specific hydrogen bonding patterns involving the U-U pair and the adjacent G and A bases. [] Interestingly, the binding affinity is influenced by the flanking base pairs (A-U and G-C), highlighting the importance of motif context. [] This interaction is significant because it demonstrates the potential for small molecules to target and bind specific non-canonical RNA structures, opening possibilities for developing compounds with therapeutic applications.
Q2: Why is the flanking sequence dependency of 2-amino-1,3-benzothiazole-6-carboxamide binding to the UU:GA mismatch significant for drug discovery?
A2: The discovery that 2-amino-1,3-benzothiazole-6-carboxamide's binding affinity for the UU:GA mismatch is influenced by the surrounding base pairs suggests that subtle variations in RNA structure can dramatically impact small molecule recognition. [] This finding has important implications for drug discovery, as it emphasizes the need to consider not only the target motif itself but also its broader structural context. This complexity increases the potential number of targetable sites within RNA, potentially enabling the development of highly specific and effective therapeutics.
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